molecular formula C11H24ClN B1457952 2-(3,3-Dimethylbutyl)piperidine hydrochloride CAS No. 1864064-88-9

2-(3,3-Dimethylbutyl)piperidine hydrochloride

Cat. No. B1457952
M. Wt: 205.77 g/mol
InChI Key: CERPAOGAWRODSO-UHFFFAOYSA-N
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Description

“2-(3,3-Dimethylbutyl)piperidine hydrochloride” is a chemical compound with the molecular formula C11H24ClN. It is a derivative of piperidine, an organic compound that consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in recent years .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is a key scaffold in many naturally occurring biologically active compounds .


Chemical Reactions Analysis

Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .

Scientific Research Applications

  • Bioactive Conformation Analysis : Research on the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are closely related to 2-(3,3-Dimethylbutyl)piperidine hydrochloride, has contributed to understanding the bioactive conformation of mu-opioid receptor antagonists. By limiting the rotational degrees of freedom of the N-substituent, researchers have developed novel series of fused bicyclic derivatives, highlighting the importance of structural features in ligand binding and receptor interaction (Le Bourdonnec et al., 2006).

  • Stereoselective Synthesis : The stereoselective preparation of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines showcases the versatility of piperidine derivatives in synthesizing complex molecules. This method provides a convenient alternative for preparing valuable templates in medicinal chemistry, demonstrating the significant role of piperidine structures in drug development (Mollet et al., 2011).

  • Biological Activity Studies : A series of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine were synthesized and evaluated for their bioactivity against enzymes such as lipoxygenase, acetylcholinesterase, and butyrylcholinesterase. This research indicates the potential of piperidine derivatives in developing enzyme inhibitors with significant biological activities (Khalid et al., 2013).

  • Nonlinear Optical Properties : The study on cis-2,6-bis(2-chlorophenyl)-3,3-dimethylpiperidin-4-one and its structural, spectroscopic, electronic, and nonlinear optical properties underlines the importance of piperidine derivatives in the field of materials science, particularly in applications related to fiber optic communications and optical signal processing (Tamer, 2016).

  • Antimicrobial Activities : The synthesis and screening of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride for microbial activities underscore the potential of piperidine derivatives as antimicrobial agents. This compound exhibited moderate activities against various bacteria and Candida albicans, suggesting its usefulness in developing new antimicrobial drugs (Ovonramwen et al., 2019).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “2-(3,3-Dimethylbutyl)piperidine hydrochloride” and other piperidine derivatives may continue to be a focus of research in the future.

properties

IUPAC Name

2-(3,3-dimethylbutyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N.ClH/c1-11(2,3)8-7-10-6-4-5-9-12-10;/h10,12H,4-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERPAOGAWRODSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,3-Dimethylbutyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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